2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole
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Overview
Description
2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole is a synthetic organic compound that features a unique combination of azetidine, thiazole, and trifluoromethylbenzoyl groups
Mechanism of Action
Thiazoles
This compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known to have diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 4-(trifluoromethyl)benzoyl chloride: This intermediate is synthesized by reacting 4-(trifluoromethyl)benzoic acid with thionyl chloride.
Formation of azetidine intermediate: The azetidine ring is introduced by reacting the 4-(trifluoromethyl)benzoyl chloride with an appropriate azetidine derivative.
Coupling with thiazole: The final step involves coupling the azetidine intermediate with a thiazole derivative under suitable conditions, such as using a base like potassium carbonate in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced azetidine or thiazole derivatives.
Substitution: Formation of substituted azetidine or thiazole derivatives.
Scientific Research Applications
2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers with unique properties.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoyl chloride: A key intermediate in the synthesis of the target compound.
Azetidine derivatives: Compounds containing the azetidine ring, which are known for their biological activity.
Thiazole derivatives: Compounds containing the thiazole ring, which are widely studied for their medicinal properties.
Uniqueness
2-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}oxy)-1,3-thiazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azetidine and thiazole rings contribute to its biological activity.
Properties
IUPAC Name |
[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)10-3-1-9(2-4-10)12(20)19-7-11(8-19)21-13-18-5-6-22-13/h1-6,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGINDNCKUQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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